molecular formula C17H20N4O5S B2815674 Methyl (4-((3-(pyrimidin-2-yloxy)piperidin-1-yl)sulfonyl)phenyl)carbamate CAS No. 2034273-39-5

Methyl (4-((3-(pyrimidin-2-yloxy)piperidin-1-yl)sulfonyl)phenyl)carbamate

Cat. No.: B2815674
CAS No.: 2034273-39-5
M. Wt: 392.43
InChI Key: DZQFGRVGFKDBGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

methyl N-[4-(3-pyrimidin-2-yloxypiperidin-1-yl)sulfonylphenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O5S/c1-25-17(22)20-13-5-7-15(8-6-13)27(23,24)21-11-2-4-14(12-21)26-16-18-9-3-10-19-16/h3,5-10,14H,2,4,11-12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZQFGRVGFKDBGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)OC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl (4-((3-(pyrimidin-2-yloxy)piperidin-1-yl)sulfonyl)phenyl)carbamate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound's structure can be broken down into several key components:

  • Carbamate Group : Contributes to the compound's stability and solubility.
  • Pyrimidin-2-yloxy Group : Implicated in receptor binding and biological interactions.
  • Piperidin-1-yl Group : Enhances pharmacological properties by influencing the compound's interaction with biological targets.
  • Sulfonyl Group : Often associated with increased reactivity and potential for enzyme interaction.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including:

  • Enzymatic Inhibition : The sulfonyl moiety may facilitate binding to enzymes, potentially inhibiting their activity, which is crucial in pathways related to cancer and inflammation.
  • Receptor Modulation : The pyrimidinyl group can engage with specific receptors, modulating their function and leading to downstream biological effects.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Studies have shown that compounds similar in structure have demonstrated anticancer properties. For instance, derivatives containing pyrimidine rings have been reported to inhibit cell proliferation in various cancer cell lines, including MCF-7 and MDA-MB-231 breast cancer cells, with IC50 values ranging from 0.87 to 12.91 μM .

Enzyme Inhibition

This compound has potential as an enzyme inhibitor. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a critical role in cell cycle regulation. Inhibition of these kinases can lead to apoptosis in tumor cells.

Study 1: Antitumor Activity

A study investigating the effects of pyrimidine-based compounds on cancer cell lines found that this compound exhibited significant cytotoxic effects. The mechanism was linked to increased caspase activity, indicating apoptosis .

Study 2: Pharmacological Profiling

In a pharmacological profiling study, the compound was assessed for its ability to inhibit specific enzymes involved in inflammatory pathways. Results indicated that it could effectively reduce inflammatory markers in vitro, suggesting its potential use as an anti-inflammatory agent .

Data Table: Biological Activity Summary

Activity TypeEffectiveness (IC50 μM)Mechanism of Action
Anticancer0.87 - 12.91Inhibition of cell proliferation
Enzyme InhibitionNot specifiedInhibition of CDKs
Anti-inflammatoryNot specifiedReduction of inflammatory markers

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound is compared below with two analogs from recent literature and commercial catalogs:

Property Target Compound Compound 14c () BI81684 ()
CAS Number 2034273-39-5 Not reported 1170599-55-9
Molecular Formula C₁₇H₂₀N₄O₅S C₂₁H₂₁ClF₃N₅O₆S C₁₇H₁₇N₃O₃
Molecular Weight (g/mol) 392.43 577.09 311.34
Core Functional Groups Carbamate, sulfonamide, pyrimidinyloxy-piperidine Carbamate, sulfonamide, trifluoromethyl-dihydropyrimidinone Urea, methoxyphenyl, tetrahydroquinolinone
Key Substituents Pyrimidin-2-yloxy, methyl carbamate 2-Chloro-4-fluoro, trifluoromethyl, dioxo-tetrahydro-pyrimidine 2-Methoxyphenyl, 2-oxo-tetrahydroquinoline

Research Findings and Hypotheses

Compound 14c ()
  • The chloro and fluoro substituents may improve binding to plant-specific enzymes, as seen in herbicidal ureidopyrimidines .
  • Mass Data : The exact mass (577.0917) aligns with its complex structure, suggesting higher molecular rigidity compared to the target compound.
BI81684 ()
  • Structural Features: Replaces the carbamate with a urea group and lacks a sulfonamide linkage. The tetrahydroquinolinone moiety may enhance aromatic stacking interactions, while the methoxyphenyl group could influence solubility .
  • Molecular Weight : Lower molecular weight (311.34 g/mol) implies better membrane permeability but reduced target specificity compared to the sulfonamide-carbamate hybrid.

Functional Implications

  • Target Compound : The sulfonamide and pyrimidinyloxy groups likely enhance binding to ATP-binding pockets in enzymes, as seen in kinase inhibitors. The carbamate group provides hydrolytic stability, extending its half-life in biological systems.
  • BI81684 : The urea group may facilitate hydrogen bonding with protein targets, but the absence of a sulfonamide linker could limit its use in enzyme inhibition.

Q & A

Q. What are the standard synthetic methodologies for preparing Methyl (4-((3-(pyrimidin-2-yloxy)piperidin-1-yl)sulfonyl)phenyl)carbamate, and how are reaction conditions optimized?

The synthesis typically involves multi-step processes:

  • Step 1 : Formation of the pyrimidin-2-yloxy-piperidine intermediate via nucleophilic substitution between pyrimidin-2-ol and a piperidine derivative under anhydrous conditions (e.g., dichloromethane) .
  • Step 2 : Sulfonylation of the piperidine intermediate with 4-nitrobenzenesulfonyl chloride, followed by reduction to the amine .
  • Step 3 : Carbamate formation using methyl chloroformate in the presence of a base (e.g., triethylamine) at controlled temperatures (0–5°C) to minimize side reactions .
    Optimization includes monitoring reaction progress via TLC or HPLC and adjusting solvent polarity (e.g., switching from THF to DMF for better solubility) .

Q. Which analytical techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the pyrimidine and piperidine moieties. Aromatic proton splitting patterns distinguish sulfonyl and carbamate groups .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., loss of the carbamate group at m/z ~60) .
  • HPLC : Assesses purity and resolves contradictions in retention times by using gradient elution with C18 columns and acetonitrile/water mobile phases .

Q. How are the physicochemical properties (e.g., solubility, stability) of this compound determined experimentally?

  • Solubility : Tested in solvents (DMSO, ethanol, PBS buffer) via shake-flask method, followed by UV-Vis quantification .
  • Stability : Accelerated degradation studies under varied pH (1–13) and temperatures (25–60°C) with LC-MS monitoring to identify hydrolysis products (e.g., free amine or pyrimidine derivatives) .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound when scaling up from milligram to gram quantities?

  • Catalyst Screening : Transition metals (e.g., Pd/C for hydrogenation) or polymer-supported reagents improve efficiency and reduce purification steps .
  • Flow Chemistry : Continuous flow systems enhance heat/mass transfer during sulfonylation, reducing byproducts .
  • Design of Experiments (DoE) : Statistical optimization of parameters (temperature, stoichiometry) identifies critical factors affecting yield .

Q. How should contradictory data in structural characterization (e.g., NMR vs. X-ray crystallography) be addressed?

  • X-ray Crystallography : Resolve ambiguities in stereochemistry using the CCP4 suite for data processing and refinement .
  • DFT Calculations : Compare experimental NMR shifts with computed values (e.g., using Gaussian or ORCA) to validate proposed conformers .

Q. What strategies are recommended for identifying the biological targets of this carbamate derivative?

  • Kinase Profiling : Screen against kinase panels (e.g., Eurofins DiscoverX) to identify inhibitory activity .
  • SPR Biosensing : Immobilize the compound on a sensor chip to measure real-time binding kinetics with suspected targets (e.g., enzymes or GPCRs) .
  • Mutagenesis Studies : Modify putative binding residues in target proteins (e.g., via CRISPR/Cas9) to confirm interaction sites .

Q. How can computational modeling predict the compound’s metabolic stability and toxicity?

  • ADMET Prediction : Tools like SwissADME or ProTox-II simulate metabolic pathways (e.g., cytochrome P450 interactions) and toxicity endpoints .
  • MD Simulations : GROMACS or AMBER models assess binding stability in physiological conditions (e.g., solvation effects on sulfonyl group interactions) .

Q. What experimental approaches are used to evaluate the compound’s stability under long-term storage conditions?

  • Forced Degradation Studies : Expose to light (ICH Q1B guidelines), humidity (40–75% RH), and oxygen to identify degradation pathways .
  • Solid-State Stability : DSC/TGA analysis detects polymorphic transitions or hygroscopicity .
  • Lyophilization : Improve shelf life by converting to a stable lyophilized form with cryoprotectants (e.g., trehalose) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.